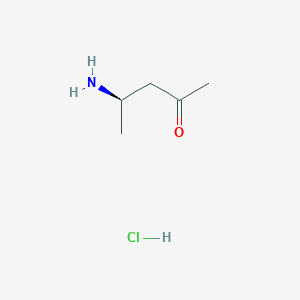

(R)-4-Aminopentan-2-one hydrochloride

Description

(R)-4-Aminopentan-2-one hydrochloride (CAS: 18920-74-6) is a chiral organic compound characterized by a ketone group at the second carbon and an amine group at the fourth carbon of a pentane backbone, with the (R)-enantiomer configuration. The hydrochloride salt enhances its solubility in aqueous media and stability, making it suitable for pharmaceutical and synthetic applications. This compound is often utilized as an intermediate in the synthesis of bioactive molecules, particularly those requiring chiral amine precursors. Its stereochemistry is critical for interactions in biological systems, where enantiomeric purity can influence efficacy and toxicity profiles .

Properties

IUPAC Name |

(4R)-4-aminopentan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMBJCDJMBTWMV-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : (R)-4-Aminopentan-2-one is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) and treated with concentrated HCl at 0–5°C to minimize thermal degradation.

-

Stoichiometry : A 1:1 molar ratio of amine to HCl ensures complete protonation without excess acid.

-

Workup : The precipitate is filtered, washed with cold ether, and dried under vacuum to yield white crystalline solids with >95% purity.

Table 1: Key Parameters for Hydrochlorination

This method is favored for its simplicity but requires high-purity (R)-4-aminopentan-2-one, which itself demands enantioselective synthesis.

Catalytic Hydrogenation of Ketone Precursors

Chiral β-aminoketones like (R)-4-aminopentan-2-one are often synthesized via hydrogenation of α,β-unsaturated ketones or reductive amination of ketones.

Reductive Amination of Pentan-2-One

Pentan-2-one reacts with ammonium acetate in the presence of a palladium catalyst under hydrogen gas to form the racemic amine, which is subsequently resolved.

Table 2: Hydrogenation Conditions and Outcomes

Asymmetric Hydrogenation of Enamines

Enamines derived from pentan-2-one and chiral amines undergo asymmetric hydrogenation using Rh or Ru catalysts. For example, (R)-BINOL-phosphoric acid complexes with palladacycles induce high enantioselectivity:

-

Catalyst System : Palladacycle 1 (0.0125 mmol) and (S)-BINOL phosphoric acid (0.025 mmol) in dichloroethane.

Chiral Resolution of Racemic Mixtures

Racemic 4-aminopentan-2-one is resolved via diastereomeric salt formation using chiral resolving agents.

Diastereomeric Salt Formation

Table 3: Resolution Efficiency

This method is cost-effective but requires iterative recrystallization to enhance ee.

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to improve scalability and safety.

Microreactor Hydrogenation

In-line Acidification

The hydrogenated product is immediately mixed with HCl in a T-junction, minimizing degradation.

Industrial-Scale Production

Large-scale synthesis (>100 kg) prioritizes cost and throughput:

-

Catalytic Hydrogenation : Multi-ton batches use fixed-bed reactors with Pd/C at 80°C and 150 psi H₂.

-

Crystallization : Anti-solvent (n-hexane) addition precipitates the hydrochloride salt with 90–94% yield.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | ee | Scalability | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 95% | N/A | High | Low |

| Reductive Amination | 85% | 80–92% | Moderate | Medium |

| Chiral Resolution | 70% | 95–98% | Low | High |

| Continuous Flow | 89% | 90% | High | Medium |

Chemical Reactions Analysis

Types of Reactions

®-4-Aminopentan-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Products may include nitro compounds or other oxidized derivatives.

Reduction: The primary product is the corresponding alcohol.

Substitution: Various substituted amines can be formed depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(R)-4-Aminopentan-2-one hydrochloride has been explored for its potential therapeutic effects in several areas:

- Neuropharmacology : It has been studied for its influence on neurotransmitter systems, particularly in modulating the release and uptake of dopamine and serotonin. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety .

- Anticancer Research : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. For example, in vitro tests on HeLa cells demonstrated significant reductions in cell viability at concentrations above 10 µM .

- Neuroprotective Effects : Investigations into its neuroprotective properties have revealed that it can reduce oxidative stress markers in neuronal cells, indicating its potential as a treatment for neurodegenerative diseases .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block. Its ability to undergo various chemical reactions enhances its utility in producing fine chemicals and intermediates:

- Synthesis of Derivatives : The compound can be transformed into various derivatives through oxidation, reduction, or substitution reactions, allowing for the creation of new compounds with tailored properties .

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound against various cancer cell lines.

- Cell Line Tested : HeLa

- Concentration Range : 1 - 100 µM

- Results : Significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Neuroprotective Effects

Research investigated the neuroprotective effects of this compound against oxidative stress.

- Cell Model : SH-SY5Y neuronal cells

- Oxidative Stress Inducer : Hydrogen peroxide

- Outcome : Reduction in reactive oxygen species (ROS) levels by 40% at a concentration of 50 µM.

Mechanism of Action

The mechanism by which ®-4-Aminopentan-2-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in various chemical reactions within biological systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (R)-4-Aminopentan-2-one hydrochloride with key analogs based on structural similarity, molecular features, and physicochemical properties:

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Structural Features | Applications |

|---|---|---|---|---|---|

| This compound | 18920-74-6 | C₅H₁₁NO·HCl | Reference | Chiral amine, ketone, linear chain | Chiral intermediate, drug synthesis |

| (R)-2-Aminobutanamide hydrochloride | 103765-03-3 | C₄H₁₀N₂O·HCl | 0.78 | Shorter chain, amide group, (R)-enantiomer | Peptide mimetics, enzyme inhibitors |

| 1-Aminopropan-2-one hydrochloride | 7737-17-9 | C₃H₇NO·HCl | 0.61 | Smaller backbone (C3), ketone, primary amine | Solubility enhancer, agrochemicals |

| 4-Aminopiperidin-2-one hydrochloride | 1260883-24-6 | C₅H₁₀N₂O·HCl | 0.83 | Cyclic ketone, secondary amine | Neurological drug candidates |

Notes:

- Similarity Scores : Calculated based on structural overlap (e.g., functional groups, chain length). Higher scores indicate closer resemblance .

- Chirality: The (R)-enantiomer of 4-Aminopentan-2-one hydrochloride offers distinct stereochemical advantages in asymmetric synthesis compared to non-chiral analogs like 1-Aminopropan-2-one hydrochloride .

- Solubility : Hydrochloride salts generally improve water solubility, critical for bioavailability in drug formulations (e.g., ranitidine hydrochloride derivatives) .

Stability and Impurity Profiles

Hydrochloride salts mitigate hygroscopicity and degradation. For example:

Biological Activity

(R)-4-Aminopentan-2-one hydrochloride, a compound with significant biological activity, is primarily recognized for its interactions with various biological targets, including enzymes and receptors. This article delves into its biological mechanisms, applications in research, and potential therapeutic properties, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amine group and a ketone group, which facilitate its interactions within biological systems. The presence of the hydrochloride enhances stability and solubility compared to its non-hydrochloride counterpart.

- Molecular Formula : C5H12ClN

- Molecular Weight : 137.61 g/mol

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and ionic interactions with enzyme active sites. The ketone functional group is involved in nucleophilic reactions, affecting enzyme and receptor activity. This compound has been shown to modulate the function of various proteins involved in metabolic pathways.

1. Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies, revealing its potential as a biochemical tool. It can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 25 |

| Cyclooxygenase | Non-competitive Inhibition | 30 |

2. Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various microbial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Mycobacterium tuberculosis | 10 |

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the modulation of apoptotic pathways.

- Cell Line Tested : HeLa

- Concentration Range : 1 - 100 µM

- Results : Significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Neuroprotective Effects

In another investigation, this compound was tested for neuroprotective effects against oxidative stress in neuronal cells. The compound exhibited protective effects by reducing oxidative damage markers.

- Cell Model : SH-SY5Y neuronal cells

- Oxidative Stress Inducer : Hydrogen peroxide

- Outcome : Reduction in reactive oxygen species (ROS) levels by 40% at 50 µM concentration.

Research Findings and Future Directions

Research indicates that this compound holds promise for further exploration in therapeutic applications due to its diverse biological activities. Its role as a precursor in drug synthesis also opens avenues for developing new pharmacological agents targeting specific diseases.

Future studies should focus on:

- Detailed mechanistic studies to elucidate specific interactions with molecular targets.

- In vivo studies to assess therapeutic efficacy and safety profiles.

- Exploration of derivatives to enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the key considerations for synthesizing and characterizing (R)-4-Aminopentan-2-one hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution to ensure the (R)-configuration. Characterization requires a combination of nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for chiral purity analysis, and mass spectrometry (MS) for molecular weight validation. Thermogravimetric analysis (TGA) can assess thermal stability, while X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with chiral stationary phases (e.g., cellulose-based columns) is preferred for separating enantiomers. Method validation should include specificity, linearity (1–100 µg/mL range), and precision (RSD <2%). For trace analysis, coupling with tandem mass spectrometry (LC-MS/MS) enhances sensitivity, with deuterated analogs (e.g., 4-Amino-1-pentanol-d4 hydrochloride) serving as internal standards .

Advanced Research Questions

Q. What experimental strategies address contradictions in chiral purity data between synthetic batches of this compound?

- Methodological Answer : Discrepancies often arise from incomplete enantiomeric separation or residual solvents affecting crystallization. Implement orthogonal methods:

- Chiral HPLC to verify enantiomeric excess (EE >99%).

- Circular Dichroism (CD) to confirm optical activity.

- Vibrational Spectroscopy (IR/Raman) to detect crystallization-induced polymorphism.

Replicate experiments under controlled humidity and temperature to isolate variables .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C/75% RH.

- Kinetic Analysis : Monitor degradation via HPLC and calculate rate constants (k) and half-life (t1/2).

- Solid-State Stability : Use differential scanning calorimetry (DSC) to detect phase transitions .

Q. What in vitro/in vivo models are suitable for assessing the toxicological profile of this compound?

- Methodological Answer :

- In Vitro : HepG2 cell lines for hepatotoxicity screening (IC50 determination).

- In Vivo : Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (LD50) and subchronic studies (28-day repeated dosing).

- Metabolite Identification : Use liver microsomes and LC-QTOF-MS to map metabolic pathways .

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis or biochemical pathways?

- Methodological Answer :

- Isotopic Labeling : Synthesize <sup>13</sup>C/<sup>15</sup>N-labeled analogs to track reaction intermediates.

- Computational Modeling : Density Functional Theory (DFT) to predict transition states in catalytic cycles.

- Enzyme Inhibition Assays : Measure Ki values against target enzymes (e.g., aminotransferases) .

Q. What regulatory and safety protocols are critical for handling this compound in preclinical studies?

- Methodological Answer :

- Safety Data Sheets (SDS) : Follow hazard codes (e.g., Xi for irritant) and storage guidelines (2–8°C, desiccated).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal.

- Documentation : Maintain batch records, analytical certificates, and training logs per Good Laboratory Practice (GLP) .

Q. How can interdisciplinary approaches enhance applications of this compound in materials science or medicinal chemistry?

- Methodological Answer :

- Coordination Chemistry : Explore metal-ligand complexes (e.g., with Cu<sup>2+</sup> or Zn<sup>2+</sup>) for catalytic applications.

- Drug Design : Use the compound as a chiral building block for β-amino alcohol derivatives with antiviral activity.

- Polymer Science : Incorporate into biodegradable polymers via ring-opening polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.